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Introduction

Huntington's disease (HD) is an autosomal-dominant, progressive neurodegenerative disorder
caused by a CAG trinucleotide repeat expansion in exon 1 of the huntingtin gene (HTT). This
mutation results in an expanded polyglutamine (polyQ) tract in the huntingtin protein (HTT),
leading to the production of a mutant form (mHTT). The accumulation of mHTT is cytotoxic,
causing neuronal dysfunction and death, which manifests as a combination of motor, cognitive,
and psychiatric impairments. A primary therapeutic strategy for HD is the reduction of mHTT
levels. Branaplam (formerly LMIO70 or NVS-SM1) is an orally available, brain-penetrant small
molecule that modulates mRNA splicing. Initially developed for Spinal Muscular Atrophy (SMA),
it was repurposed for HD after being unexpectedly found to lower HTT protein levels.[1][2][3]
This document provides a detailed technical overview of branaplam's mechanism of action,
preclinical data, and clinical findings in the context of Huntington's disease.

Mechanism of Action: Splicing Modulation of HTT
Pre-mRNA

Branaplam functions as a highly selective splicing modulator.[4] Its mechanism for lowering
HTT protein involves a novel approach that leverages the cell's own RNA processing and
degradation machinery.

The core mechanism involves branaplam promoting the inclusion of a previously unannotated,
115-base-pair cryptic "pseudoexon” located within an intron of the HTT pre-mRNA.[5][6][7] This
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event is central to its therapeutic effect. The inclusion of this pseudoexon into the mature HTT
MRNA introduces a frameshift and a premature termination codon (PTC).[5][7][8]

Cellular surveillance mechanisms recognize this aberrant mRNA. Specifically, the presence of
the PTC triggers nonsense-mediated RNA decay (NMD), a pathway that degrades mRNAs
containing premature stop codons to prevent the translation of truncated, potentially harmful
proteins.[1][8] By hijacking this natural quality control process, branaplam leads to the targeted
degradation of HTT mRNA transcripts before they can be translated into protein. This results in
a significant, dose-dependent reduction of both total HTT (tHTT) and mutant HTT (mHTT)
protein levels.[5][6][9]
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Caption: Branaplam's mechanism of action on HTT protein reduction.
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Preclinical and In Vitro Data

The efficacy and mechanism of branaplam were extensively studied in cellular models derived
from both healthy controls and HD patients. These studies provided the foundational evidence
for its progression to clinical trials.

Efficacy in Patient-Derived Cellular Models

In vitro experiments were conducted using fibroblasts, induced pluripotent stem cells (iPSCs),
and iPSC-derived cortical neurons.[1][5] Branaplam demonstrated a consistent, dose-
dependent reduction in both tHTT and mHTT levels across all tested cell types. A key finding
was that the half-maximal inhibitory concentration (IC50) was consistently below 10 nM,
indicating high potency.[5][6][9] Importantly, this reduction was achieved without inducing
cellular toxicity at effective concentrations, as measured by adenylate kinase release assays.[5]

[7]

ble 1: < I Vi i

Parameter Cell Types Observation Citation

Dose-dependent

Fibroblasts, iPSCs, )
) ) ] reduction of total HTT
HTT Reduction Cortical Progenitors, [51[6]
(tHTT) and mutant

HTT (mHTT).

Neurons

Fibroblasts, iPSCs, )
Consistently below 10

Potency (IC50) Cortical Progenitors, M [516119]
nM.
Neurons

No significant cellular
o ] ) toxicity observed at
Cytotoxicity Fibroblasts, iPSCs fect [5]18]
effective

concentrations.

Amelioration of Aberrant Splicing

A recognized molecular characteristic of HD is widespread, aberrant alternative splicing of
various gene transcripts.[5] Beyond its direct effect on the HTT transcript, branaplam treatment
was shown to ameliorate this broader splicing pathology. In HD patient-derived fibroblasts and

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://jnnp.bmj.com/content/95/Suppl_1/A145.1
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://archive.connect.h1.co/article/742404470/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://jnnp.bmj.com/content/95/Suppl_1/A145.1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://jnnp.bmj.com/content/95/Suppl_1/A145.1
https://pubmed.ncbi.nlm.nih.gov/36357392/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://www.researchgate.net/figure/Branaplam-reduces-total-and-mutant-HTT-protein-levels-in-a-dose-dependent-manner-without_fig3_365299855
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

cortical neurons, branaplam treatment restored a significant portion of these disease-specific
splicing defects back towards a healthy control profile. Approximately 48-53% of aberrant
splicing events were corrected following treatment.[1][5] This suggests that by lowering mHTT
levels, branaplam may indirectly rescue downstream cellular dysfunctions.

Preclinical Animal Models

Studies in the BACHD mouse model of Huntington's disease showed that oral administration of
branaplam resulted in wide distribution, including good penetration into the basal ganglia, a key
brain region affected in HD.[10] The treatment also led to a rescue of motor phenotypes in
these mice.[10] However, early preclinical safety studies also provided a critical warning:
peripheral axonal damage was observed in dogs treated with branaplam, foreshadowing the
adverse events that would later be seen in human trials.[10]

Clinical Trial: The VIBRANT-HD Study
(NCT05111249)

Based on the promising preclinical data, Novartis initiated the VIBRANT-HD study, a Phase 2b
clinical trial to evaluate branaplam in adults with early manifest Huntington's disease.[2][11]

Study Design

VIBRANT-HD was a randomized, double-blind, placebo-controlled trial designed to assess the
safety, tolerability, pharmacokinetics, and pharmacodynamics of an oral, once-weekly dose of
branaplam.[11][12] The primary objective was to determine the dose-response relationship of
branaplam on mHTT protein levels in the cerebrospinal fluid (CSF) after 17 weeks of treatment
and to establish a safe and effective dose for further evaluation.[10][12][13]

Efficacy and Safety Findings

The trial demonstrated target engagement, confirming the drug's mechanism of action in
humans. As expected, branaplam successfully lowered mHTT levels in the CSF, with
reductions of up to 26.6% observed at 17 weeks.[10] This was a landmark finding, as it was the
first time an orally administered HTT mRNA splice modulator had been shown to lower mHTT
protein in the CSF of people with HD.[14][15]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://huntingtonsdiseasenews.com/news/how-branaplam-may-work-help-treat-huntingtons-study/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9649613/
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://hdsa.org/blog/update-from-novartis-on-planned-trial-of-branaplam-for-huntingtons-disease/
https://huntingtonsdiseasenews.com/news/branaplam-dosing-huntingtons-trial-paused-side-effects/
https://huntingtonsdiseasenews.com/news/branaplam-dosing-huntingtons-trial-paused-side-effects/
https://clinicaltrials.gov/study/NCT05111249
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://clinicaltrials.gov/study/NCT05111249
https://www.neurologylive.com/view/novartis-discontinues-huntington-disease-program-following-phase-2b-study
https://discovery.ucl.ac.uk/id/eprint/10189455/1/Huntingtons%20Disease%20Clinical%20Trials%20Update%20February%202024.pdf
https://www.hdyo.org/a/740-novartis-ending-development-of-branaplam-in-hd
https://hdsa.org/wp-content/uploads/2022/12/Novartis-VIBRANT-HD-Community-Letter-FINAL-PDF.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182608?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Despite this success in target engagement, the trial was prematurely halted due to significant
safety concerns.[14][16]

o Peripheral Neuropathy: A high incidence of peripheral neuropathy (damage to nerves outside
the brain and spinal cord) was observed. Many participants receiving branaplam developed
signs and symptoms, which was the primary reason for pausing and ultimately discontinuing
the study.[15] Eventually, 78% of treated participants showed at least one sign of peripheral
neuropathy.[10]

» Neurofilament Light Chain (NfL): Participants treated with branaplam showed increased
levels of NfL, a biomarker of neuronal damage, in both blood and CSF.[15][16]

e MRI Findings: Brain MRI scans revealed an increase in the volume of the lateral ventricles,
suggesting potential brain volume changes.[15]

Due to this unfavorable risk-benefit profile, Novartis officially terminated the development of
branaplam for Huntington's disease in December 2022.[14][16]

Table 2: Summary of VIBRANT-HD Clinical Trial Data
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Parameter Finding Citation

Dose-dependent reduction of
mMHTT in cerebrospinal fluid

Target Engagement [10][15]
(CSF) up to 26.6% at 17

weeks.

] High incidence of peripheral
Primary Safety Concern [10][14][15]
neuropathy.

Increased levels of
Biomarker Evidence Neurofilament Light Chain [15][16]
(NfL) in blood and CSF.

Increased volume of lateral
Neuroimaging ventricles observed on MRI [15]

scans.

Dosing suspended in August
Trial Outcome 2022; program terminated in [14][16]
December 2022.

Experimental Protocols & Workflows

The preclinical evaluation of branaplam relied on a series of specialized molecular and cellular
biology techniques.

Cell Culture and Differentiation

e Source: Primary fibroblasts and iPSCs were derived from skin biopsies of Huntington's
disease patients and healthy controls.[1][5]

 Differentiation: iPSCs were differentiated into cortical neurons using established protocols to
create a disease-relevant neuronal model system.[5]

HTT Protein Quantification

» Method: Mesoscale Discovery (MSD) electrochemiluminescence immunoassays were used
for sensitive and specific quantification of HTT proteins.[5][9]
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e Assay Pairs:
o Total HTT (tHTT) was measured using the 2B7/D7F7 antibody pair.[8]

o Mutant HTT (mHTT) was measured using the 2B7/MW1 antibody pair.[3]

Cytotoxicity Assay

o Method: Cellular toxicity was assessed by measuring the release of adenylate kinase from
damaged cells into the culture medium.[5][8] This is a standard assay for determining plasma
membrane integrity.

RNA Splicing Analysis
» Method: To assess global changes in alternative splicing, RNA was extracted from treated

and untreated cells, followed by library preparation and high-throughput RNA sequencing
(RNA-Seq).[5]

e Analysis: Bioinformatic pipelines were used to align reads to the human genome and
quantify splicing events (e.g., exon inclusion/exclusion). Statistical analyses identified
significant differences in splicing patterns between conditions.[5]
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Caption: Experimental workflow for preclinical evaluation of branaplam.

Conclusion and Future Directions
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Branaplam represented a significant advancement in the development of therapies for
Huntington's disease. It provided the first clinical proof of concept that an orally administered
small molecule could successfully modulate the splicing of HTT mRNA to lower the pathogenic
MHTT protein in the central nervous system. Its novel mechanism of action, which co-opts the
cell's NMD pathway, remains a viable and compelling strategy for treating dominant genetic
disorders.

However, the VIBRANT-HD trial also served as a critical reminder of the challenges in drug
development. Despite successful target engagement, the program was terminated due to an
unacceptable safety profile, primarily the high incidence of peripheral neuropathy. This outcome
underscores the importance of thorough preclinical safety assessments and the potential for
off-target effects, even with molecules that appear highly selective in vitro.

Future research in this area will likely focus on developing new splicing modulators with an
improved safety window. The learnings from branaplam—both its successes and its failures—
provide an invaluable roadmap for creating next-generation oral therapies for Huntington's
disease and other neurodegenerative conditions.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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